molecular formula C10H17Cl2N3O2 B2356160 Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride CAS No. 2460755-94-4

Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride

Cat. No.: B2356160
CAS No.: 2460755-94-4
M. Wt: 282.17
InChI Key: JOWSZDCMHLOPPL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol . This compound is known for its unique structure, which includes a pyrazine ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a cyclization reaction involving suitable precursors.

    Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions.

    Esterification: The ester group is formed through esterification reactions involving ethanol and appropriate carboxylic acid derivatives.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification: The compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the ester and amino groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • 2-Aminopyrimidine
  • 2-(Pyridin-2-yl) Pyrimidine
  • 2-Aminopyrazine

Properties

IUPAC Name

ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)9(11)4-3-8-7-12-5-6-13-8;;/h5-7,9H,2-4,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWSZDCMHLOPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=NC=CN=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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